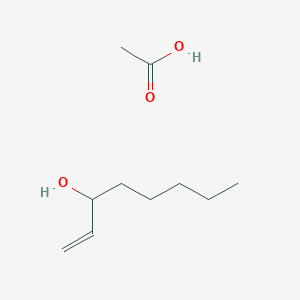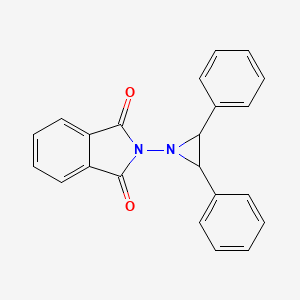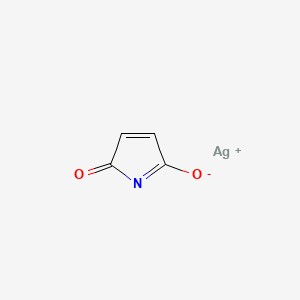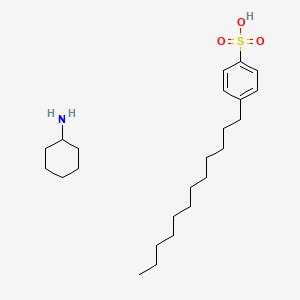
Octen-3-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octen-3-ol, acetate: is a chemical compound with the molecular formula C10H18O2. It is an ester formed from acetic acid and oct-1-en-3-ol. This compound exists as two enantiomers and can be obtained as a racemic mixture. It is a component of lavender oil and is known for its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One method to synthesize oct-1-en-3-ol, a precursor to octen-3-ol, acetate, involves the Grignard reaction of acrolein and amyl iodide.
Selective Reduction: Another method involves the selective reduction of oct-1-en-3-one.
Industrial Production Methods: Industrial production of this compound typically involves the esterification of oct-1-en-3-ol with acetic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octen-3-ol, acetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Acts as a volatile organic compound in plant defense mechanisms .
- Used in the study of plant-microbe interactions.
Medicine:
- Investigated for its antimicrobial properties .
- Potential use in the development of new pharmaceuticals.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma.
- Used as a flavoring agent in the food industry .
Mechanism of Action
Molecular Targets and Pathways: Octen-3-ol, acetate exerts its effects through various molecular pathways. In plants, it acts as a signaling molecule, inducing defense responses by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . It also adjusts the redox state in cells, resulting in host defense activation .
Comparison with Similar Compounds
Oct-1-en-3-ol: A precursor to octen-3-ol, acetate, known for its role in attracting insects.
Oct-1-en-3-one: A ketone analog of oct-1-en-3-ol, formed during the degradation of skin lipid peroxides.
Uniqueness: this compound is unique due to its dual role as a fragrance compound and a signaling molecule in plants. Its presence in lavender oil and its ability to induce plant defense mechanisms set it apart from other similar compounds .
Properties
CAS No. |
30773-57-0 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
acetic acid;oct-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4) |
InChI Key |
AQFJTEXFXXYPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)



![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)






![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


